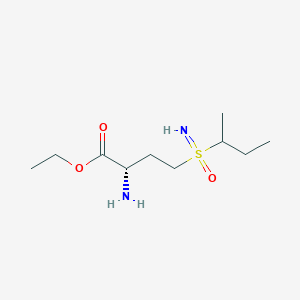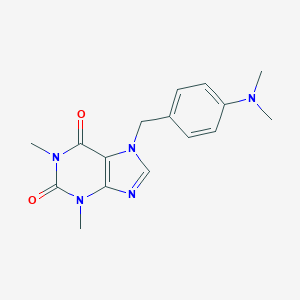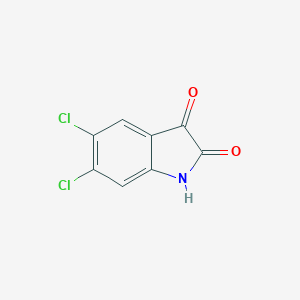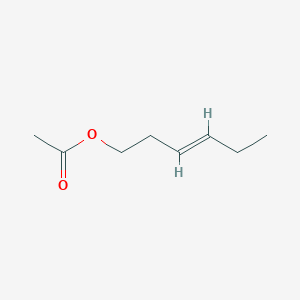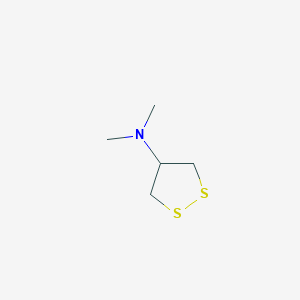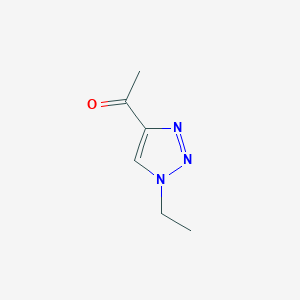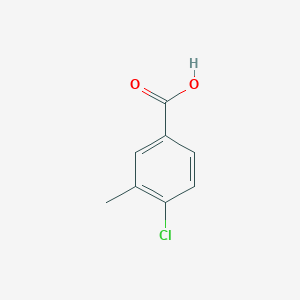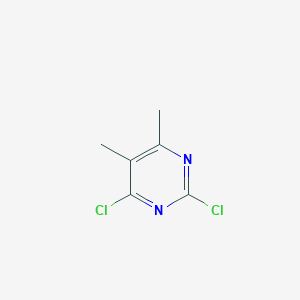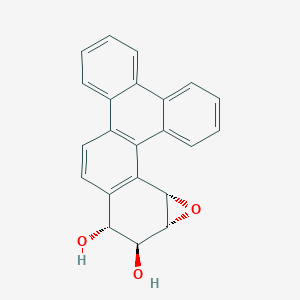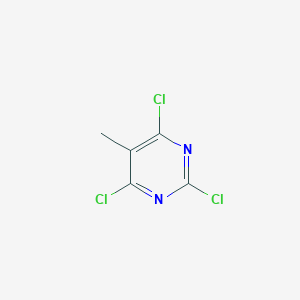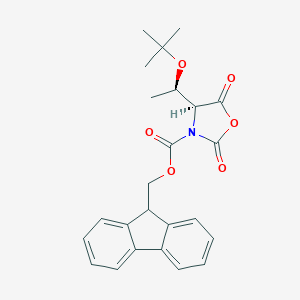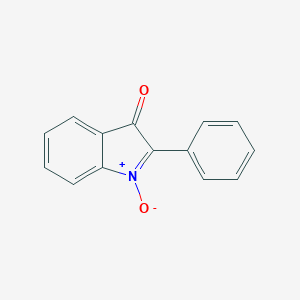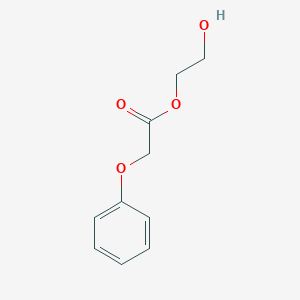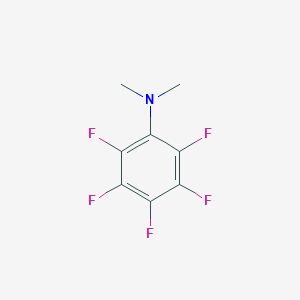
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-, commonly known as 'PFDMB', is a colorless liquid that is widely used in scientific research. PFDMB is a derivative of aniline, which is a highly reactive and toxic chemical compound. PFDMB has been extensively studied for its unique properties, including its ability to act as a fluorescent probe, its high solubility in organic solvents, and its stability in various environmental conditions.
Mecanismo De Acción
The mechanism of action of PFDMB is not well understood. However, it is believed that PFDMB interacts with biological molecules through hydrophobic interactions and hydrogen bonding. PFDMB has been shown to bind to proteins and nucleic acids, which can alter their structure and function.
Efectos Bioquímicos Y Fisiológicos
PFDMB has been shown to have minimal toxicity and does not have any known adverse effects on human health. However, it is important to handle PFDMB with caution, as it is a highly reactive and toxic chemical compound. PFDMB has been shown to have a low affinity for biological membranes, which limits its ability to penetrate cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFDMB has several advantages for lab experiments, including its high solubility in organic solvents, stability in various environmental conditions, and low toxicity. However, PFDMB has limitations, including its limited ability to penetrate cells and tissues, and its potential to interfere with biological processes.
Direcciones Futuras
There are several future directions for the research and development of PFDMB. One direction is to explore the potential of PFDMB as a therapeutic agent for the treatment of various diseases. Another direction is to develop new methods for the synthesis of PFDMB with improved properties, such as increased solubility and stability. Additionally, further research is needed to understand the mechanism of action of PFDMB and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of PFDMB involves the reaction of aniline with pentafluoroacetone in the presence of a strong acid catalyst. The reaction yields PFDMB as a colorless liquid with a high purity level. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PFDMB has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe to detect various biological molecules, including proteins, nucleic acids, and lipids. PFDMB has also been used to study the structural and functional properties of biological membranes. Additionally, PFDMB has been used as a solvent for various chemical reactions and as a stabilizer for metal nanoparticles.
Propiedades
Número CAS |
1801-14-5 |
|---|---|
Nombre del producto |
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl- |
Fórmula molecular |
C8H6F5N |
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6F5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clave InChI |
KGTLSNJIWZULPZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canónico |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Otros números CAS |
1801-14-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



